N-oleoyl alanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

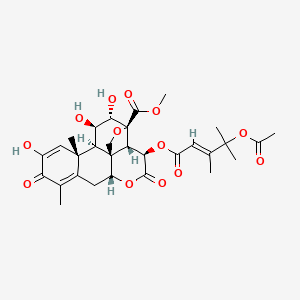

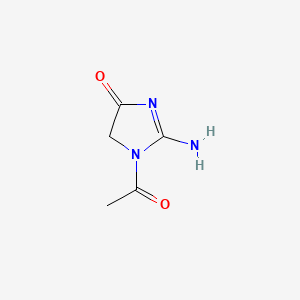

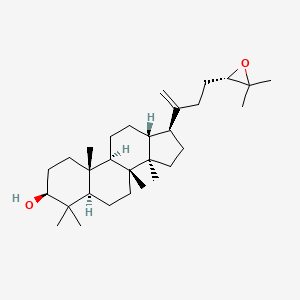

“N-oleoyl alanine” is a natural N-acyl amide that has been detected in insect and animal tissues . It is an alanine derivative and has the molecular formula C21H39NO3 .

Molecular Structure Analysis

The molecular structure of “N-oleoyl alanine” consists of 21 carbon atoms, 39 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Aplicaciones Científicas De Investigación

Opioid Withdrawal Treatment

N-oleoyl alanine has been found to be effective in reducing both the affective and somatic responses produced by opioid withdrawal in preclinical models . Specifically, oral administration of N-oleoyl alanine can block acute opioid withdrawal-induced conditioned place preference and attenuate somatic withdrawal following chronic opioid exposure . This suggests a potential utility of this compound for opioid withdrawal in clinical populations .

Alcohol Addiction Treatment

N-oleoyl alanine has been shown to attenuate alcohol self-administration and preference in mice . Systemic administration of N-oleoyl alanine during intermittent alcohol consumption significantly reduced alcohol intake and preference without affecting the hedonic state . This suggests that boosting selective endocannabinoids exogenously has beneficial effects against alcohol consumption and potentially in preventing relapse .

Modulation of G Protein-Coupled Receptors

N-oleoyl alanine is a natural N-acyl amide that has been detected in insect and animal tissues . Several N-acyl amides, including N-oleoyl alanine, are bioactive mediators that modulate G protein-coupled receptors . However, the specific activity of N-oleoyl alanine in this regard has not been delineated .

Modulation of Transient Receptor Potential Channels

In addition to G protein-coupled receptors, N-acyl amides like N-oleoyl alanine can also modulate transient receptor potential channels . These channels play a key role in sensory physiology, including pain, heat, cold, taste, and vision sensations .

Regulation of Inflammation

N-acyl amino acids, a class of endogenous lipid-based neuromodulatory molecules similar to endocannabinoids and including N-oleoyl alanine, have been found to regulate several regulatory processes in the body, including inflammation .

Energy Metabolism

N-acyl amino acids like N-oleoyl alanine also play a role in energy metabolism . They are involved in a variety of neurobiological processes underlying drug addiction .

Mecanismo De Acción

Target of Action

N-Oleoyl alanine, also known as N-oleoyl-L-alanine, is a member of the N-acyl amino acid family . It primarily targets the endocannabinoid system (ECS) , which plays a key modulatory role during synaptic plasticity and homeostatic processes in the brain . The ECS has an important role in the neurobiological processes underlying drug addiction .

Mode of Action

N-Oleoyl alanine interacts with its targets in the ECS to regulate the development and expression of conditioned reward and sensitization . It is hypothesized that drug-induced elevation in endocannabinoids (eCBs) and/or eCB-like molecules (eCB-Ls) may represent a protective mechanism against drug insult, and boosting their levels exogenously may strengthen their neuroprotective effects .

Biochemical Pathways

N-Oleoyl alanine is involved in a variety of physiological and pathological processes, as well as the metabolic enzymes, transporters, and receptors that regulate their signaling . Following chronic intermittent alcohol consumption, N-oleoyl alanine levels were significantly elevated in the prefrontal cortex (PFC), nucleus accumbens (NAc), and ventral tegmental area (VTA) in a region-specific manner .

Pharmacokinetics

It has been shown that systemic administration of n-oleoyl alanine (60 mg/kg, intraperitoneal) during intermittent alcohol consumption significantly reduced alcohol intake and preference without affecting the hedonic state .

Result of Action

The administration of N-Oleoyl alanine has been shown to attenuate alcohol self-administration and preference in mice . It also blocks acute opioid withdrawal-induced conditioned place preference and attenuates somatic withdrawal following chronic opioid exposure in rats .

Action Environment

The action of N-Oleoyl alanine can be influenced by environmental factors such as the presence of other drugs or substances. For example, its effect on reducing alcohol intake and preference was observed during intermittent alcohol consumption

Propiedades

IUPAC Name |

(2S)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25/h10-11,19H,3-9,12-18H2,1-2H3,(H,22,23)(H,24,25)/b11-10-/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQZBIVWDKADIA-GDWUOILNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-oleoyl alanine | |

Q & A

Q1: What are the potential therapeutic applications of N-oleoyl alanine based on current research?

A1: Research suggests N-oleoyl alanine holds promise in addressing substance use disorders. Studies in rodent models demonstrate its ability to reduce both the rewarding effects and withdrawal symptoms associated with opioids and alcohol. [, ] Specifically, oral administration of N-oleoyl alanine was found to attenuate conditioned place preference induced by acute opioid withdrawal and alleviate somatic withdrawal symptoms following chronic opioid exposure. [] Similarly, N-oleoyl alanine demonstrated efficacy in reducing alcohol self-administration and preference in mice. []

Q2: How does N-oleoyl alanine impact bacterial infection in patients with decompensated cirrhosis?

A2: Research indicates that N-oleoyl ethanolamine, a related compound, serves as a potential biomarker for diagnosing bacterial infection in patients with decompensated cirrhosis. [] Furthermore, N-oleoyl alanine levels were found to be elevated specifically in cases of Gram-positive infections within this patient population. [] These findings suggest a potential role for N-oleoyl alanine in the body's response to bacterial infection in the context of liver disease.

Q3: How does N-oleoyl alanine function as a multifunctional additive in lubricants?

A3: N-oleoyl alanine exhibits multiple beneficial properties as a lubricant additive. Studies show that it enhances the biodegradability of mineral-based oils, making them more environmentally friendly. [] Additionally, it improves the load-carrying capacity, anti-wear properties, and friction-reducing abilities of these oils. [] Furthermore, N-oleoyl alanine contributes to the anticorrosion and antirust properties of the lubricant. []

Q4: Are there any studies investigating the impact of N-oleoyl alanine on lung inflammation during SARS-CoV-2 infection?

A4: Yes, a study utilizing a mouse model of SARS-CoV-2 infection examined the changes in lung lipid profiles following infection. [] Results showed that N-oleoyl alanine, along with other N-acylated amino acids, was significantly increased in the lungs of infected mice. [] This finding suggests a potential role for N-oleoyl alanine in the inflammatory response within the lungs during SARS-CoV-2 infection, although further research is needed to fully understand its implications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1E)-1-Buten-3-yn-1-yl]pyridine 1-oxide](/img/structure/B593622.png)

![Cyclopentanecarboxylic acid, 3-(1-propenyl)-, [1alpha,3alpha(E)]- (9CI)](/img/no-structure.png)

![7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B593632.png)